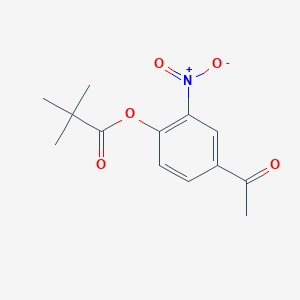

4-Acetyl-2-nitrophenyl pivalate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-acetyl-2-nitrophenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-8(15)9-5-6-11(10(7-9)14(17)18)19-12(16)13(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATDOCLUHNJROO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC(=O)C(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies of 4 Acetyl 2 Nitrophenyl Pivalate Reactivity and Functional Analogues

Hydrolysis Mechanisms of Nitrophenyl Esters

The hydrolysis of nitrophenyl esters, including 4-acetyl-2-nitrophenyl pivalate (B1233124), is a fundamental reaction in organic chemistry, often utilized to study reaction mechanisms and enzyme kinetics. The electron-withdrawing nature of the nitro group makes the phenyl group a good leaving group, facilitating the cleavage of the ester bond.

Kinetic Analysis of Ester Cleavage

The rate of hydrolysis of nitrophenyl esters is significantly influenced by the electronic properties of substituents on the phenyl ring and the nature of the acyl group. Kinetic studies typically monitor the release of the corresponding nitrophenolate ion, which is often colored, allowing for easy spectrophotometric analysis. semanticscholar.org

The hydrolysis can be catalyzed by acids, bases, or enzymes. semanticscholar.orgacs.org In base-catalyzed hydrolysis, the rate is directly proportional to the hydroxide (B78521) ion concentration. The reaction generally follows a second-order rate law, first order in ester and first order in hydroxide. The presence of electron-withdrawing groups, such as the nitro and acetyl groups in 4-acetyl-2-nitrophenyl pivalate, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. semanticscholar.org

Conversely, bulky acyl groups, like the pivalate group, can sterically hinder the approach of the nucleophile, which may lead to a decrease in the reaction rate compared to less hindered esters like acetates. cdnsciencepub.com Studies on various p-nitrophenyl alkanoates have shown that once hydrophobic aggregation effects are overcome by using organic cosolvents, the length of the acyl chain (from C4 to C12) has little effect on the hydrolysis rate, suggesting that the electronic environment of the ester carbonyl is the dominant factor. cdnsciencepub.com

| Para-substituent on Benzoate | Substituent Constant (σ) | Relative Rate (k/k₀) |

|---|---|---|

| -OCH₃ | -0.27 | 0.54 |

| -CH₃ | -0.17 | 0.68 |

| -H | 0.00 | 1.00 |

| -Cl | 0.23 | 1.70 |

| -NO₂ | 0.78 | 5.89 |

This table illustrates the electronic effects on the hydrolysis rates of para-substituted nitrophenyl benzoate esters, demonstrating that electron-withdrawing groups accelerate the reaction. Data is illustrative and based on general principles from Hammett relationships. semanticscholar.org

Concerted vs. Stepwise Mechanisms for Ester Hydrolysis

The hydrolysis of esters, including nitrophenyl esters, is overwhelmingly accepted to proceed through a stepwise mechanism , rather than a concerted one. ucalgary.cayoutube.com A concerted mechanism would involve the simultaneous formation of the new bond with the nucleophile (e.g., a water molecule or hydroxide ion) and the breaking of the bond to the leaving group (the nitrophenoxide) in a single transition state.

However, extensive experimental and computational evidence supports a stepwise pathway involving a tetrahedral intermediate . ucalgary.camdpi.com The general mechanism for base-catalyzed hydrolysis (saponification) is as follows:

Nucleophilic Attack: The nucleophile (hydroxide ion) attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient, high-energy tetrahedral intermediate where the carbon atom is sp³ hybridized. ucalgary.ca

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The electrons from the oxygen atom reform the carbonyl double bond, expelling the most stable leaving group. In the case of this compound, the 4-acetyl-2-nitrophenoxide is a good leaving group due to the stabilization of the negative charge by the electron-withdrawing nitro and acetyl groups. ucalgary.camdpi.com

Proton Transfer: In basic hydrolysis, the expelled alkoxide is a stronger base than the resulting carboxylate, leading to a rapid and irreversible deprotonation of the carboxylic acid to form the carboxylate salt. ucalgary.ca In acidic hydrolysis, a series of protonation and deprotonation steps occur to facilitate the attack of the weaker water nucleophile and the departure of the alcohol leaving group. quora.com

This stepwise mechanism, specifically the formation of a tetrahedral intermediate, is a cornerstone of understanding acyl transfer reactions. semanticscholar.orgmdpi.com

Influence of Catalysts and Environmental Factors on Reaction Pathways

Catalysts and environmental conditions play a crucial role in the hydrolysis of nitrophenyl esters.

Base Catalysis: As mentioned, hydroxide ions are potent nucleophiles that directly attack the ester carbonyl. The reaction rate is highly dependent on pH, increasing with higher hydroxide concentration. This process, known as saponification, is effectively irreversible because the final acid-base reaction forms a stable carboxylate salt. ucalgary.ca

Enzyme Catalysis: Enzymes such as esterases and proteases can catalyze the hydrolysis of nitrophenyl esters with remarkable efficiency and specificity. semanticscholar.orgnih.gov These enzymes often employ a "catalytic triad" (e.g., Ser-His-Asp) in their active site. semanticscholar.org The serine residue acts as a nucleophile, attacking the ester to form a covalent acyl-enzyme intermediate, releasing the nitrophenol. This intermediate is then hydrolyzed to regenerate the free enzyme and release the carboxylic acid. The enzyme provides an alternative reaction pathway with a lower activation energy.

Environmental Factors: The solvent can significantly influence the reaction rate. For instance, moving from a purely aqueous solution to aqueous-organic mixtures can alter the solvation of the reactants and transition state. cdnsciencepub.com For long-chain esters, the addition of organic cosolvents like DMSO can disrupt hydrophobic aggregation, leading to an increase in the observed hydrolysis rate. cdnsciencepub.com

Photochemical Activation and Cleavage Pathways

The 4-acetyl-2-nitrophenyl group in this compound combines features of two well-established classes of photoremovable protecting groups (PPGs), also known as "caging" groups: nitrobenzyl and phenacyl groups. These groups allow for the release of a protected molecule (in this case, pivalic acid) upon irradiation with light, providing spatial and temporal control over the release. acs.orgnih.gov

Design Principles of Nitrobenzyl and Phenacyl Photoremovable Groups

The utility of nitrobenzyl and phenacyl derivatives as PPGs stems from their specific photochemical properties.

o-Nitrobenzyl Groups: The 2-nitrobenzyl group is the most widely used PPG. nih.govnih.gov Its mechanism is initiated by photoexcitation, which leads to an intramolecular hydrogen atom transfer from the benzylic carbon to one of the oxygen atoms of the nitro group. This process forms a transient species known as an aci-nitro intermediate. psu.eduacs.org This intermediate is unstable and undergoes a series of rearrangements, ultimately leading to the cleavage of the bond to the leaving group and the formation of a 2-nitrosobenzaldehyde or related ketone byproduct. acs.orgacs.org The efficiency and rate of release can be tuned by substituents on the aromatic ring and at the benzylic position. researchgate.net

Phenacyl Groups: Phenacyl esters are another class of PPGs. Upon UV irradiation, the ester undergoes cleavage via a process that is believed to involve a photo-Favorskii type rearrangement or other pathways depending on the substitution pattern. A key feature of some phenacyl cages, like the p-hydroxyphenacyl (pHP) group, is that they produce less reactive and less optically interfering byproducts compared to nitrobenzyl cages. psu.edu

The compound this compound is a hybrid, possessing the o-nitrobenzyl framework for photoactivation and an acetyl group that makes it a phenacyl derivative. This dual functionality has been explored to create linkers that can release two different molecules orthogonally. acs.orgnih.gov

Mechanistic Intermediates in Photo-induced Decaging Reactions

The photochemical cleavage of o-nitrobenzyl-based cages is a multi-step process involving several key intermediates. acs.org

Excited State Formation: Absorption of a photon promotes the nitrobenzyl compound to an electronically excited state.

aci-Nitro Intermediate: From the excited state, an intramolecular hydrogen abstraction occurs, rapidly forming the aci-nitro intermediate. psu.eduacs.org This species is characterized by a strong absorption in the visible region (around 400 nm) and its decay can be monitored by flash photolysis techniques.

Cyclic Intermediate: The aci-nitro intermediate rearranges to a cyclic intermediate, which has been identified as a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. acs.org The formation of this cyclic species is a crucial step in the pathway to cleavage.

Rearrangement and Release: The cyclic intermediate is unstable and rearranges to release the caged molecule (the leaving group) and form the final byproduct, typically an o-nitrosoketone (in this case, 2-nitroso-4-acetylacetophenone from the core structure). acs.orgacs.org The rate-determining step for the release of the substrate can vary depending on the pH, the nature of the leaving group, and solvent conditions. psu.edu

For compounds like this compound, the photochemistry can be complex. Irradiation can lead to the release of the pivalate group via the nitrobenzyl mechanism. The resulting 2-nitroso-4-acetylacetophenone is itself photochemically active and can undergo further reactions. acs.orgrsc.org

| Intermediate | Description | Typical Lifetime |

|---|---|---|

| Excited State (Singlet/Triplet) | Initial state upon light absorption. | Picoseconds to nanoseconds |

| aci-Nitro Tautomer | Formed by intramolecular H-atom transfer. Often colored. | Nanoseconds to microseconds |

| Cyclic Isoxazolol Derivative | Formed from cyclization of the aci-nitro intermediate. | Microseconds to milliseconds |

| o-Nitrosoketone/aldehyde | Final byproduct after release of the caged molecule. | Stable |

This table summarizes the general sequence and characteristics of the transient species involved in the photodecomposition of o-nitrobenzyl-caged compounds. psu.eduacs.org

Substituent Effects on Photoreactivity and Quantum Yields

The photoreactivity of nitrophenyl esters, particularly those with a nitro group ortho to the photoreleasable group, is a well-studied phenomenon. The process is initiated by the absorption of a photon, leading to an excited state that undergoes an intramolecular hydrogen abstraction to form an aci-nitro intermediate. The quantum yield (Φ), which represents the efficiency of this photochemical process, is highly dependent on the electronic nature and position of substituents on the aromatic ring. researchgate.netwikipedia.org

For a compound like this compound, the 2-nitro group is the primary driver of its photochemical properties. Upon UV irradiation, this group can abstract a hydrogen atom, initiating the cleavage of the ester linkage. The quantum yields for the photolysis of 1-(2-nitrophenyl)ethyl esters have been reported to be in the range of 0.49-0.63. researchgate.net The presence of an acetyl group at the 4-position, being an electron-withdrawing group, can influence the electronic properties of the excited state and, consequently, the quantum yield.

The nature of the leaving group also significantly impacts the quantum yield. Studies on o-nitroveratryl-based protecting groups have shown that quantum yields correlate with the stabilization of the leaving group radical. researchgate.net Ester-linked leaving groups have been observed to have lower quantum yields compared to ether-linked groups, a factor attributed to the lower radical stabilization energies of carboxylates. researchgate.net

| Factor | Effect on Photoreactivity and Quantum Yield |

| o-Nitro Group | Essential for the photochemical release mechanism. |

| Aromatic Substituents | Modulate the efficiency (quantum yield) of the photoreaction through electronic effects. |

| Leaving Group | The stability of the leaving group radical influences the quantum yield; more stable radicals can lead to higher yields. researchgate.net |

Neighboring Group Participation in Ester-Mediated Reactions

Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.org This intramolecular participation can significantly increase reaction rates and control the stereochemistry of the products. wikipedia.orgresearchgate.net Acyl groups, such as the pivalate group in this compound, are classic examples of participating groups, particularly in carbohydrate chemistry.

In the synthesis of oligosaccharides, installing a specific stereochemistry at the anomeric center is a primary challenge. The use of a participating acyl group, such as an acetate, benzoate, or pivalate, at the C-2 position of a glycosyl donor is a robust strategy for achieving 1,2-trans stereoselectivity. acs.orgnih.govacs.org

The mechanism involves the departure of the anomeric leaving group, assisted by the neighboring C-2 acyl group. This participation leads to the formation of a cyclic dioxolenium ion intermediate. nih.govnih.gov This intermediate effectively shields one face of the molecule (the α-face in the case of a glucopyranose donor). Consequently, the incoming nucleophile (the glycosyl acceptor) can only attack from the opposite face (the β-face), resulting in the exclusive formation of the 1,2-trans-glycosidic linkage. nih.govnih.gov

The effectiveness of neighboring group participation is governed by both steric and electronic factors associated with the participating group. nih.govnih.gov

Steric Effects: Steric hindrance, which arises from the spatial arrangement of atoms, can influence reaction rates and selectivity. wikipedia.org Bulky acyl groups, such as the pivalate ester, are often used in glycosylation. The steric bulk of the tert-butyl group in the pivalate can disfavor the formation of orthoester byproducts, which can sometimes compete with the desired glycosylation pathway. acs.org However, extreme steric hindrance can also slow down the rate of the desired reaction. wikipedia.org

| Effect | Influence on Neighboring Group Participation |

| Steric Bulk (e.g., Pivalate) | Can prevent unwanted side reactions like orthoester formation but may also affect torsional bond angles. acs.orgwikipedia.org |

| Electronic Nature (Electron-donating) | Stabilizes the intermediate dioxolenium ion. nih.gov |

| Electronic Nature (Electron-withdrawing) | Destabilizes the dioxolenium ion, making it more reactive and potentially leading to higher selectivity. acs.org |

Reaction Mechanism Elucidation via Isotopic Labeling Studies

Isotopic labeling is a powerful and definitive technique for elucidating reaction mechanisms by tracking the position of atoms throughout a chemical transformation. ias.ac.innumberanalytics.com In the study of ester-mediated reactions, oxygen-18 (¹⁸O) is commonly used to determine the point of bond cleavage during hydrolysis.

For example, in the acid-catalyzed hydrolysis of an ester, there are two possible C-O bonds that can break: the acyl-oxygen bond or the alkyl-oxygen bond. By conducting the reaction in water enriched with ¹⁸O (H₂¹⁸O), the location of the isotope in the products reveals the mechanistic pathway. libretexts.orgpearson.com If the ¹⁸O is incorporated into the resulting carboxylic acid, it confirms that the reaction proceeds via the cleavage of the acyl-oxygen bond, which is the common mechanism for Fischer esterification and acid-catalyzed hydrolysis. libretexts.org If the ¹⁸O were found in the alcohol product, it would indicate cleavage of the alkyl-oxygen bond. This method provides direct evidence for the nucleophilic attack of water on the protonated carbonyl carbon. pearson.comyoutube.com

| Labeled Reactant | Product Containing Isotope | Mechanistic Implication |

| H₂¹⁸O (in ester hydrolysis) | Carboxylic Acid | Cleavage of the acyl-oxygen bond. |

| R-C(=O)O¹⁸-R' (in hydrolysis) | Alcohol (R'-¹⁸OH) | Cleavage of the acyl-oxygen bond. |

| R-C(=O)OH + R'-¹⁸OH (in esterification) | Ester (R-C(=O)O¹⁸-R') | Alcohol oxygen is incorporated into the ester. libretexts.org |

Pathways in Platinum-Catalyzed Migrations of Propargylic Esters

Transition metal-catalyzed rearrangements of propargylic esters are versatile transformations for synthesizing valuable molecular structures, such as α-acyloxyketones. jst.go.jpnih.gov Cationic platinum catalysts are particularly effective in promoting these reactions. nih.govrsc.org

The generally accepted mechanism involves several key steps:

Alkyne Activation: The cationic platinum catalyst coordinates to the alkyne moiety of the propargylic ester, activating it for nucleophilic attack. jst.go.jp

Acyloxy Migration: The ester group then performs an intramolecular nucleophilic attack on the activated alkyne. This can proceed via a 1,2- or 1,3-acyloxy migration, with the latter often leading to the formation of an allene (B1206475) intermediate (an allenyl ester). nih.govresearchgate.net

Intermediate Transformation: The platinum-coordinated allene intermediate is highly reactive. It can undergo subsequent intramolecular nucleophilic attack, often by the ester's carbonyl oxygen, to form cyclic intermediates. jst.go.jp

Hydrolysis and Product Formation: The final step typically involves hydrolysis of the cyclic intermediate, which leads to the formation of the α-acyloxyketone product. jst.go.jpnih.gov

Isotopic labeling studies using H₂¹⁸O have been instrumental in confirming this pathway, showing that the oxygen atom from water is incorporated during the final hydrolysis step, rather than at the beginning of the reaction. jst.go.jpresearchgate.net

| Step | Description | Intermediate Formed |

| 1 | Coordination of Pt catalyst to the alkyne. | Activated alkyne-platinum complex. jst.go.jp |

| 2 | Intramolecular 1,3-acyloxy migration. | Allene intermediate. nih.gov |

| 3 | Intramolecular nucleophilic attack. | Five-membered cyclic intermediates. jst.go.jp |

| 4 | Hydrolysis. | α-Acyloxyketone product. nih.gov |

Applications and Utility of 4 Acetyl 2 Nitrophenyl Pivalate in Chemical Synthesis

Advanced Protecting Group Strategies

The strategic use of protecting groups is a cornerstone of complex molecule synthesis, allowing for the selective modification of one functional group in the presence of others. The nitro-acetyl-pivalate motif present in 4-Acetyl-2-nitrophenyl pivalate (B1233124) offers unique opportunities for the development of advanced and orthogonal deprotection techniques.

Photocleavable Linkers and Caged Compounds

The 2-nitrobenzyl group, a core component of 4-Acetyl-2-nitrophenyl pivalate, is a well-established photolabile protecting group. nih.gov Upon irradiation with UV light, typically around 340-350 nm, the nitrobenzyl moiety undergoes an intramolecular rearrangement, leading to the cleavage of the ester linkage and the release of the protected molecule. nih.govnih.gov This property makes it an excellent candidate for the construction of "caged compounds," where a biologically active molecule is rendered inert by the attachment of the photolabile group. nih.govresearchgate.net The active molecule can then be released at a specific time and location by a pulse of light, providing precise spatial and temporal control over biological processes. nih.gov

The efficiency of this photocleavage can be high, with quantum yields for some 1-(2-nitrophenyl)ethyl phosphate (B84403) esters reported to be in the range of 0.49–0.63. nih.gov This efficient cleavage is critical for applications in fields like DNA sequencing and cellular physiology. nih.govnih.gov The substitution pattern on the aromatic ring, including the acetyl group, can influence the photochemical properties and the rate of cleavage.

| Feature | Description |

| Activation | UV light (typically 340-350 nm) |

| Mechanism | Intramolecular rearrangement of the 2-nitrobenzyl group |

| Application | Spatially and temporally controlled release of active molecules |

| Advantage | High cleavage efficiency and biocompatibility of light as a reagent |

Orthogonal Deprotection Techniques Facilitated by Nitro-Acetyl-Pivalate Motifs

Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others using specific and non-interfering reaction conditions. thieme-connect.de The this compound structure is amenable to such strategies. The pivalate ester can be cleaved under basic conditions, while the nitro group can be reduced to an amine, which can then participate in other transformations. organic-chemistry.org

Stereoselective Glycosylation Reagents

The synthesis of glycosides with specific stereochemistry at the anomeric center is a significant challenge in carbohydrate chemistry. Reagents derived from this compound can play a crucial role in controlling this stereoselectivity.

Control of Anomeric Stereochemistry in Glycoside Synthesis

In glycosylation reactions, the nature of the protecting groups on the glycosyl donor can have a profound impact on the stereochemical outcome. The acetyl group at the C2 position of a glycosyl donor can participate in the reaction, leading to the formation of a 1,2-trans-glycoside through neighboring group participation. nih.govnih.gov While this compound itself is not a glycosyl donor, its structural motifs are relevant. For example, a (2-nitrophenyl)acetyl group has been used as a C2 protecting group in glucosyl donors to achieve high 1,2-trans selectivity in the synthesis of glycosides. nih.gov The electronic properties of the nitrophenyl ring can influence the reactivity of the participating acetyl group, thereby fine-tuning the stereoselectivity of the glycosylation.

Regioselective Glycosylation Applications

Regioselective glycosylation involves the selective reaction of a glycosyl donor with one specific hydroxyl group in a polyhydroxylated acceptor. The p-nitrophenyl group, a related structural element, is often used as an activating group in glycosyl donors for enzymatic transglycosylation reactions. nih.gov The electronic nature of the nitrophenyl group makes the glycosidic bond more labile, facilitating its transfer by glycosidases. The regioselectivity of these enzymatic reactions can be high, allowing for the synthesis of specific disaccharide linkages. nih.gov While not a direct application of this compound, the principles governing the reactivity of the nitrophenyl moiety are transferable and highlight the potential for designing new reagents for regioselective synthesis.

Activated Ester Chemistry in Acyl Transfer Reactions

The p-nitrophenyl ester functionality is a classic example of an activated ester used in acyl transfer reactions, particularly in peptide synthesis and the radiolabeling of biomolecules. nih.gov The electron-withdrawing nitro group makes the phenolic oxygen a good leaving group, thus activating the acyl group for nucleophilic attack.

Precursor for Organometallic Reagents in Cross-Coupling Reactions

Aryl pivalates, as a class of compounds, have been demonstrated to be effective precursors for the generation of organometallic reagents, which are pivotal in the construction of carbon-carbon bonds through cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The utility of aryl pivalates stems from the ability of the pivalate group to serve as a leaving group in catalytic cycles, particularly with nickel-based catalysts, facilitating the formation of a carbon-metal bond.

Synthesis of Organozinc Pivalate Reagents for C-C Bond Formation

The synthesis of organozinc reagents from aryl precursors is a cornerstone of modern organic chemistry, with organozinc pivalates emerging as particularly advantageous reagents. These reagents exhibit enhanced stability towards air and moisture compared to traditional organozinc halides, which simplifies their handling and storage.

The general approach to synthesizing organozinc pivalates from aryl precursors can proceed through several established methods. One common strategy involves the direct insertion of magnesium in the presence of zinc pivalate. Alternatively, a directed metalation can be achieved using a strong base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) followed by transmetalation with zinc pivalate (Zn(OPiv)₂).

While no specific literature details the use of this compound in these transformations, a hypothetical reaction pathway can be proposed based on these general methods. The aryl pivalate would react with a magnesium or lithium base, followed by the addition of a zinc salt to form the corresponding organozinc reagent. This reagent could then be used in subsequent cross-coupling reactions.

The resulting organozinc pivalate reagents are valuable nucleophiles in Negishi cross-coupling reactions, which form C-C bonds by reacting the organozinc compound with an organic halide or triflate in the presence of a palladium or nickel catalyst. The enhanced stability and functional group tolerance of organozinc pivalates make them highly suitable for the synthesis of complex, polyfunctional molecules.

Below is a representative table of various aryl halides and their conversion to solid arylzinc pivalates, demonstrating the general utility of this methodology.

| Starting Material (Aryl/Heteroaryl Halide) | Reagent | Product (Solid Arylzinc Pivalate) | Yield (%) |

| Ethyl 4-bromobenzoate | i-PrMgCl·LiCl, Zn(OPiv)₂ | Solid arylzinc pivalate | 85-95 |

| 3-Bromopyridine | i-PrMgCl·LiCl, Zn(OPiv)₂ | Solid pyridylzinc pivalate | 79-86 |

| Ethyl 3-fluorobenzoate | TMPMgCl·LiCl, Zn(OPiv)₂ | Solid functionalized arylzinc pivalate | 92 |

| 4,6-Dichloropyrimidine | TMPZnOPiv·LiCl | Solid heteroarylzinc pivalate | 78 |

This table presents generalized data for the synthesis of solid organozinc pivalates from various aryl and heteroaryl halides as reported in the literature. Specific conditions and yields may vary.

Advanced Characterization and Theoretical Modeling in Research on 4 Acetyl 2 Nitrophenyl Pivalate

Computational Chemistry and Mechanistic Prediction

Computational chemistry provides a powerful lens for predicting the behavior of 4-Acetyl-2-nitrophenyl pivalate (B1233124) at a molecular level, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. For 4-Acetyl-2-nitrophenyl pivalate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional geometry. ajchem-a.com These calculations optimize the molecule's structure by finding the lowest energy arrangement of its atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT

| Parameter | Predicted Value |

|---|---|

| C-O (Ester carbonyl) | ~1.35 Å |

| C=O (Ester carbonyl) | ~1.21 Å |

| C-N (Nitro group) | ~1.48 Å |

| C-C=O (Acetyl group) | ~1.51 Å |

| Phenyl Ring C-C | ~1.39 - 1.41 Å |

| O-N-O Angle | ~124° |

| Phenyl-O-C Angle | ~118° |

Note: These are hypothetical values based on typical DFT calculations for similar organic molecules and serve as illustrative examples.

Transition State Modeling and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding the chemical reactivity of this compound, particularly in reactions such as hydrolysis, involves modeling the transition states of the reaction pathway. nih.govdiva-portal.org Computational methods are used to locate the high-energy transition state structure that connects reactants to products. For the hydrolysis of the pivalate ester, this would involve modeling the approach of a nucleophile (e.g., a water molecule or hydroxide (B78521) ion) to the ester's carbonyl carbon. mdpi.com

Once a transition state is identified, Intrinsic Reaction Coordinate (IRC) calculations are performed. mdpi.com An IRC analysis maps the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the identified transition state is indeed the correct one for the reaction of interest. This provides a detailed picture of the energy profile of the reaction, including the activation energy, which is critical for predicting reaction rates. mdpi.com For a reaction like the hydrolysis of a p-nitrophenyl ester, studies often investigate whether the mechanism is a concerted process or proceeds through a tetrahedral intermediate. semanticscholar.org

Ab Initio Calculations for Electronic Properties

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical data, are utilized to determine the electronic properties of this compound. These methods can provide highly accurate descriptions of electron distribution, molecular orbitals, and electrostatic potential.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is invaluable for predicting how the molecule will interact with other reagents. ajchem-a.com

Molecular Dynamics Simulations of Reactivity

While quantum mechanics calculations focus on static structures and specific reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. These simulations model the movement of atoms and molecules based on classical mechanics.

MD simulations can be used to study the conformational flexibility of the compound in different solvent environments. By simulating the molecule's trajectory over nanoseconds or longer, researchers can observe how it rotates, vibrates, and interacts with solvent molecules. This is particularly useful for understanding how the solvent might influence reaction rates and mechanisms. For enzymatic reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed, where the reactive center is treated with quantum mechanics and the surrounding environment (like a protein or solvent) is treated with molecular mechanics. diva-portal.org

Spectroscopic Techniques for Structural and Mechanistic Insights (Methodologies)

Spectroscopic methods are indispensable for the experimental characterization of this compound, providing direct evidence for its chemical structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment and Protonation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals in the this compound molecule.

¹H NMR Spectroscopy : This technique provides information about the chemical environment of hydrogen atoms. The spectrum would show distinct signals for the aromatic protons, the acetyl group protons, and the protons of the pivalate group. The chemical shift (δ) of each signal indicates the electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR Spectroscopy : This provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts help to identify the types of carbon atoms (e.g., carbonyl, aromatic, aliphatic).

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates protons with the carbon atoms to which they are directly attached. HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range couplings between protons and carbons (over two or three bonds), which is crucial for piecing together the molecular structure. nih.gov

Protonation studies can also be conducted using NMR. By monitoring changes in the chemical shifts of specific protons or carbons upon addition of an acid, it is possible to identify the most basic site in the molecule and determine its pKa value.

Table 2: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.1 | d | 1H | Aromatic H (ortho to NO₂) |

| ~7.8 | dd | 1H | Aromatic H (para to NO₂) |

| ~7.4 | d | 1H | Aromatic H (ortho to Acetyl) |

| ~2.6 | s | 3H | Acetyl (-COCH₃) |

| ~1.4 | s | 9H | Pivalate (-C(CH₃)₃) |

Note: This is a hypothetical data table based on known chemical shifts for similar structural motifs. rsc.orgchemicalbook.com d = doublet, dd = doublet of doublets, s = singlet.

Table 3: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~198 | Acetyl Carbonyl (C=O) |

| ~176 | Pivalate Carbonyl (C=O) |

| ~150 | Aromatic C-O |

| ~145 | Aromatic C-NO₂ |

| ~135 | Aromatic C-COCH₃ |

| ~122-130 | Aromatic C-H |

| ~40 | Pivalate Quaternary C |

| ~28 | Pivalate Methyl (-CH₃) |

| ~27 | Acetyl Methyl (-CH₃) |

Note: This is a hypothetical data table based on known chemical shifts for similar compounds. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound, providing precise molecular weight determination and valuable information on its chemical structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) further refines this analysis by affording highly accurate mass measurements, which allow for the determination of the elemental composition of the parent molecule and its fragments.

In a typical analysis, the compound would be ionized using a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The high-resolution measurement of this ion's mass-to-charge ratio (m/z) confirms the elemental formula, C₁₃H₁₅NO₅.

Subsequent tandem mass spectrometry (MS/MS) experiments involve the collision-induced dissociation (CID) of the precursor ion. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the labile ester linkage and around the functional groups on the aromatic ring. The analysis of nitro-aromatic compounds can sometimes reveal characteristic fragmentation pathways, including the loss of the nitro group (NO₂) or related fragments. strath.ac.ukresearchgate.net The study of similar p-nitrophenyl esters has shown that fragmentation can provide clear evidence of the compound's constituent parts. nih.govresearchgate.net

Key fragmentation pathways anticipated for this compound are detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Description of Fragmentation |

|---|---|---|---|

| 266.1023 ([M+H]⁺) | 182.0499 | 84.0524 (C₅H₈O) | Loss of the pivaloyl group via cleavage of the ester C-O bond, yielding the protonated 4-acetyl-2-nitrophenol. |

| 266.1023 ([M+H]⁺) | 85.0648 | 181.0375 (C₈H₅NO₄) | Formation of the pivaloyl cation (t-butylcarbonyl cation). |

| 266.1023 ([M+H]⁺) | 224.0917 | 42.0106 (C₂H₂O) | Loss of ketene from the acetyl group. |

| 266.1023 ([M+H]⁺) | 220.0917 | 46.0106 (NO₂) | Loss of the nitro group. |

| 182.0499 | 140.0393 | 42.0106 (C₂H₂O) | Subsequent loss of ketene from the 4-acetyl-2-nitrophenol fragment. |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within the this compound molecule. By measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds, a unique spectral fingerprint of the compound is obtained.

The IR spectrum of this compound is expected to be complex, showing characteristic absorption bands for each of its functional moieties. The presence of two distinct carbonyl groups—the ester and the ketone—will give rise to strong absorption bands in the region of 1680-1760 cm⁻¹. The aromatic nitro group also produces strong, characteristic symmetric and asymmetric stretching vibrations. spectroscopyonline.comorgchemboulder.com The pivalate group's C-O stretching and the aromatic ring's C=C and C-H vibrations further define the spectrum. nist.govspectroscopyonline.com

IR spectroscopy is also highly effective for real-time, in-line reaction monitoring. For instance, in the synthesis of this compound from 4-acetyl-2-nitrophenol and pivaloyl chloride, the progress of the esterification can be monitored by observing the disappearance of the broad O-H stretching band of the starting phenol (B47542) (around 3200-3500 cm⁻¹) and the simultaneous appearance of the characteristic ester carbonyl (C=O) and C-O stretching bands of the product.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester Carbonyl (Pivalate) | C=O Stretch | 1755 - 1735 | Strong |

| Ketone Carbonyl (Acetyl) | C=O Stretch | 1690 - 1670 | Strong |

| Aromatic Nitro Group | Asymmetric N-O Stretch | 1550 - 1475 | Strong |

| Aromatic Nitro Group | Symmetric N-O Stretch | 1360 - 1290 | Strong |

| Ester C-O | C-O Stretch | 1300 - 1150 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak |

| Alkyl C-H (pivaloyl, acetyl) | C-H Stretch | 3000 - 2850 | Medium |

UV-Visible Spectroscopy for Chromophore Analysis and Photochemical Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For this compound, the dominant chromophore is the nitrophenyl group.

Furthermore, ortho-nitrobenzyl compounds, a class to which this compound belongs, are well-known for their photochemical reactivity. mdpi.com Upon irradiation with UV light, these compounds can undergo intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate can then rearrange, often resulting in the cleavage of the benzylic C-O bond—in this case, the ester bond. researchgate.netresearchgate.net This "photocleavage" property is of significant interest in the development of photolabile protecting groups. UV-Vis spectroscopy is a primary method for studying these photochemical processes by monitoring the disappearance of the starting material's absorption spectrum and the appearance of new bands corresponding to the photoproducts. nih.gov

In-Line and Real-Time Reaction Monitoring Techniques

Coaxial Dielectric Spectroscopy for Kinetic Data Acquisition

For the synthesis of this compound, for example, via the esterification of 4-acetyl-2-nitrophenol, the consumption of the polar phenol and the formation of the less polar ester product will cause a measurable change in the dielectric properties of the mixture over time. acs.org By inserting a coaxial dip-probe directly into the reactor, time-resolved dielectric spectra can be collected across a broad frequency range (e.g., GHz).

Multivariate analysis of this time-resolved data allows for the deconvolution of complex spectral changes and correlation with the concentration of reactants and products, which can be validated with offline methods like HPLC. This approach enables the precise and accurate measurement of reaction progress and the acquisition of high-quality kinetic data without the need for manual sampling. nih.gov The technique has been successfully demonstrated for the esterification of 4-nitrophenol, a structurally similar reaction, highlighting its suitability for this class of transformation. acs.org

Automated Online Analytical Methods for Process Optimization

Automated online analytical methods, particularly when integrated with continuous flow chemistry systems, represent a paradigm shift in chemical synthesis and process optimization. nih.gov These systems allow for the rapid and systematic exploration of reaction parameters such as temperature, stoichiometry, and residence time, with minimal manual intervention. syrris.comrsc.org

In the context of synthesizing this compound, an automated flow reactor could be coupled directly to an online High-Performance Liquid Chromatography (HPLC) instrument. researchgate.net A typical workflow involves pumping streams of the reactants (e.g., 4-acetyl-2-nitrophenol and an acylating agent) into a reactor coil where they mix and react under controlled conditions. Downstream, an automated sampling interface, such as a loop injector or a direct injection system, periodically draws a small aliquot of the reaction mixture. mt.compittcon.org This sample may be automatically quenched and diluted before being injected into the HPLC system for analysis. researchgate.net

The HPLC provides near real-time quantitative data on the concentrations of starting materials, intermediates, products, and byproducts. chromatographyonline.comrsc.org This data stream can be fed to an optimization algorithm, which then automatically adjusts the reaction conditions (e.g., pump flow rates, reactor temperature) to maximize a desired outcome, such as yield or purity. This closed-loop, self-optimizing approach dramatically accelerates process development, reduces material waste, and provides a deep understanding of the reaction kinetics and parameter dependencies. acs.org

Future Research Directions and Synthetic Opportunities

Exploration of Novel Reactivity Patterns for 4-Acetyl-2-nitrophenyl Pivalate (B1233124) Derivatives

The unique electronic and steric environment of 4-Acetyl-2-nitrophenyl pivalate offers significant opportunities for investigating novel chemical transformations. Future research could focus on leveraging the inherent reactivity of its functional groups. The electron-withdrawing nature of the acetyl and nitro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. Systematic studies could explore the displacement of the nitro group or other potential leaving groups introduced onto the ring with a wide array of nucleophiles, leading to a diverse library of substituted acetophenone (B1666503) derivatives.

Furthermore, the carbonyl group of the acetyl moiety is a prime site for a variety of transformations. Research into stereoselective reductions, additions of organometallic reagents, and condensations like the aldol (B89426) or Knoevenagel reactions could yield complex and functionally rich molecules. The steric hindrance imposed by the adjacent pivalate group could offer unique selectivity in these transformations, a hypothesis that warrants detailed investigation. The nitro group itself can be a versatile synthetic handle, with its reduction to an amine opening pathways to amides, sulfonamides, and heterocyclic structures through subsequent cyclization reactions.

Design of Advanced Analogs with Tunable Reactivity and Selectivity

The design and synthesis of advanced analogs of this compound could lead to molecules with finely tuned properties. By systematically modifying the core structure, researchers can modulate the compound's electronic and steric characteristics to achieve desired reactivity and selectivity. For instance, replacement of the pivalate group with other ester functionalities (e.g., acetate, benzoate) would allow for a systematic study of the influence of the ester's steric bulk and electronic nature on the reactivity of the neighboring nitro and acetyl groups.

Moreover, the introduction of additional substituents onto the aromatic ring could further refine the molecule's properties. Halogenation, for example, would introduce new sites for cross-coupling reactions, enabling the construction of complex biaryl structures. The synthesis of a library of such analogs would be invaluable for structure-activity relationship (SAR) studies, particularly if these compounds are explored as intermediates in medicinal chemistry or materials science.

Development of Sustainable and Green Synthetic Routes

Future synthetic strategies for this compound and its derivatives should prioritize sustainability and green chemistry principles. This includes the exploration of more environmentally benign solvent systems, the use of catalytic rather than stoichiometric reagents, and the development of processes with higher atom economy. For instance, moving away from traditional nitration methods that often employ harsh conditions could be a key objective.

Continuous flow chemistry presents a promising avenue for the synthesis of nitrated aromatic compounds, offering enhanced safety, better process control, and often higher yields. nih.gov The development of a continuous flow process for the nitration and subsequent esterification to form this compound could represent a significant step towards a greener manufacturing process. nih.gov Additionally, exploring biocatalysis for specific transformations, such as the stereoselective reduction of the ketone, could offer a highly efficient and environmentally friendly alternative to traditional chemical methods.

Integration in Automated Synthesis Platforms and High-Throughput Experimentation

The structure of this compound is well-suited for integration into automated synthesis platforms and high-throughput experimentation (HTE) workflows. nih.gov Automated systems can be employed to rapidly generate libraries of analogs by varying the reaction partners in key synthetic steps. nih.govresearchgate.net For example, an automated platform could be programmed to react a common precursor with a diverse set of carboxylic acids to generate a range of ester analogs of the title compound.

HTE techniques would be particularly valuable for optimizing reaction conditions for the synthesis and subsequent transformations of this compound. nih.gov By running a large number of experiments in parallel on a small scale, researchers can efficiently screen various catalysts, solvents, temperatures, and reagent stoichiometries to identify the optimal conditions for a desired transformation. nih.govnih.gov This approach not only accelerates the pace of research but also minimizes waste and resources. The data-rich output from such experiments can also be used to build predictive models for reaction outcomes, further enhancing the efficiency of synthetic planning. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 4-acetyl-2-nitrophenyl pivalate, and how does reaction solvent selection influence yield?

The synthesis typically involves esterification of 4-acetyl-2-nitrophenol with pivaloyl chloride under anhydrous conditions. Solvent choice (e.g., dichloromethane vs. THF) significantly impacts reaction kinetics and purity. Polar aprotic solvents enhance nucleophilic acyl substitution by stabilizing intermediates, but may require rigorous drying to avoid hydrolysis .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

Stability is influenced by moisture and temperature. Store at –20°C in desiccated amber vials. For aqueous-phase experiments, use buffered solutions (pH 6–7) to minimize ester hydrolysis. Analytical validation via HPLC-UV (λ = 254 nm) is recommended to monitor degradation .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

Combine NMR (¹H/¹³C) for structural confirmation, LC-MS for purity assessment, and FT-IR to verify ester carbonyl stretches (~1740 cm⁻¹). For nitro-group analysis, cyclic voltammetry can detect redox activity in non-aqueous media .

Q. How does the nitro group in this compound influence its reactivity in cross-coupling reactions?

The nitro group acts as an electron-withdrawing group, enhancing electrophilicity at the aryl ring. This facilitates nucleophilic aromatic substitution (SNAr) but may require Pd/Ni catalysts for Suzuki-Miyaura couplings. Steric hindrance from the pivalate group necessitates optimized ligand systems (e.g., BnPPh₂) .

Advanced Research Questions

Q. What catalytic systems are effective for stereospecific transformations of this compound, and how do ligand choices impact enantioselectivity?

Nickel-catalyzed cross-couplings with arylboroxines achieve >90% ee using NaOMe as a base and BnPPh₂ as a ligand. The pivalate’s bulkiness necessitates ligands with flexible steric profiles to accommodate transition states. Computational modeling (DFT) supports ligand-π interactions as key to enantiocontrol .

Q. How can researchers mitigate carnitine depletion when using pivalate-containing prodrugs in in vivo studies?

Prolonged exposure to pivalate esters (e.g., pivampicillin) depletes carnitine via urinary excretion of pivaloylcarnitine. Administer L-carnitine supplements (100 mg/kg/day) and limit dosing duration to <14 days. Monitor serum carnitine levels via LC-MS/MS to prevent metabolic interference .

Q. What experimental strategies resolve contradictions in reported catalytic activity data for pivalate esters under varying conditions?

Discrepancies often arise from trace moisture or base strength. Use kinetic studies under controlled atmospheres (N₂/Ar) and standardized bases (e.g., NaOtBu vs. K₂CO₃). Compare turnover frequencies (TOF) at matched substrate:catalyst ratios to isolate solvent/base effects .

Q. How does this compound perform as a substrate in direct arylation compared to other aryl pivalates?

Its electron-deficient aryl ring enables Pd-pivalic acid cocatalyzed direct arylation with unactivated arenes (e.g., benzene). However, competing nitro-group reduction requires additives like silver pivalate to suppress side reactions. Reaction monitoring via in situ IR is critical .

Q. What methodologies optimize the use of this compound in PET imaging applications?

Radiolabeling with ¹⁸F via prosthetic groups (e.g., ¹⁸F-FPIA) requires anhydrous conditions and rapid purification (HPLC-SPE). Comparative studies with ¹⁸F-FDG show superior stability but require dose adjustments due to slower clearance kinetics .

Q. How can researchers address solubility challenges of this compound in aqueous-organic hybrid systems?

Use co-solvents (e.g., DMSO:water 1:4) or micellar systems (CTAB surfactant). Phase-solubility diagrams with hydroxypropyl-β-cyclodextrin enhance solubility by host-guest complexation, though excess cyclodextrin may inhibit reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.